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Introduction

SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3-
pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of
the a7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion
channel widely expressed in the central nervous system, particularly in brain regions critical for
cognitive processes, such as the hippocampus and prefrontal cortex. The a7 nAChR is
implicated in various physiological functions, including learning, memory, and attention. Its
dysfunction has been linked to the pathophysiology of several neurological and psychiatric
disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist,
SSR180711 exhibits a dual action: it activates the a7 nAChR to a lesser degree than the
endogenous full agonist, acetylcholine, while also competing with the full agonist for the same
binding site. This pharmacological profile suggests a potential therapeutic window where
SSR180711 could enhance cholinergic neurotransmission without causing the overstimulation
and subsequent desensitization often associated with full agonists. This technical guide
provides a comprehensive overview of the preclinical data on SSR180711, focusing on its
binding and functional characteristics, its effects on neurotransmitter systems and synaptic
plasticity, and the detailed methodologies of the key experiments conducted.
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Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of
SSR180711 with a7 nAChRs.

Table 1. Receptor Binding Affinity of SSR180711

Receptor/Tissu

Parameter Species Radioligand Value
e

Ki (inhibition Brain [*H]a-

Rat ) 224 nM
constant) Homogenate bungarotoxin
Ki (inhibition Recombinant a7 [*H]a-

Human i 14 +1 nM
constant) nAChR bungarotoxin

Table 2: Functional Partial Agonist Activity of SSR180711

Parameter Expression System Agonist Value
ECso (half-maximal Xenopus oocytes

effective expressing human a7 SSR180711 4.4 uM
concentration) NAChR

Imax (Maximum Xenopus oocytes

response relative to expressing human a7 SSR180711 51%
acetylcholine) nAChR

ECso (half-maximal GHA4C1 cells

effective expressing human a7 SSR180711 0.9 uM
concentration) nAChR

Imax (Maximum GHA4Cl1 cells

response relative to expressing human a7 SSR180711 36%
acetylcholine) nAChR

Table 3: In Vivo Effects of SSR180711
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. . Brain Dosel/Conce
Experiment Species . Parameter . Effect
Region ntration
i Dose-

In Vivo ] Extracellular 3-10 mg/kg,

) ) ) Rat Hippocampus ) ) dependent
Microdialysis Acetylcholine  i.p. )

increase
) Dose-

In Vivo Prefrontal Extracellular 3-10 mg/kg,

) o Rat ) ) dependent
Microdialysis Cortex Acetylcholine  i.p. )

increase

Hippocampal

) Long-Term
Slice ] o Enhancement

] Rat CA1 Region Potentiation 0.3 uM
Electrophysio of LTP
(LTP)

logy

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Obijective: To determine the binding affinity (Ki) of SSR180711 for the a7 nAChR.

Materials:

e [3H]a-bungarotoxin (specific activity ~50-80 Ci/mmol).

 SSR180711.

Rat brain tissue or cells expressing recombinant human a7 nAChRs.

e Binding buffer: 50 mM Tris-HCI, pH 7.4, containing 120 mM NacCl, 5 mM KCI, 2 mM CaClz,
and 1 mM MgClz.

e Wash buffer: Cold 50 mM Tris-HCI, pH 7.4.

o Glass fiber filters (e.g., Whatman GF/B).
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e Scintillation cocktail.
e Liquid scintillation counter.
Procedure:

 Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large
debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the
membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein
concentration using a standard protein assay (e.g., Bradford assay).

e Binding Reaction: In a final volume of 250 pL, combine the membrane preparation (50-100
pg of protein), [*H]a-bungarotoxin (at a concentration near its K-d, typically 1-2 nM), and
varying concentrations of SSR180711 (e.g., from 1011 to 10—> M). For determining non-
specific binding, use a high concentration of a known a7 nAChR ligand, such as nicotine
(100 pM).

¢ Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to
reach equilibrium.

« Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-
soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash
buffer to remove unbound radioligand.

o Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and
measure the radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the 1Cso value (the concentration of SSR180711 that inhibits 50% of
the specific binding of [H]a-bungarotoxin) by non-linear regression analysis. Calculate the Ki
value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/K-d), where [L] is the
concentration of the radioligand and K-d is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
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Objective: To characterize the functional properties (ECso and Imax) of SSR180711 at human a7
NAChRSs.

Materials:

Xenopus laevis oocytes.

cRNA encoding the human a7 nAChR subunit.
SSR180711.

Acetylcholine.

Recording solution (ND96): 96 mM NaCl, 2 mM KClI, 1.8 mM CaClz, 1 mM MgClz, 5 mM
HEPES, pH 7.5.

Two-electrode voltage clamp amplifier and data acquisition system.

Glass microelectrodes (0.5-2 MQ resistance when filled with 3 M KCI).

Procedure:

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female
Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte
with approximately 50 nL of human a7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes
in ND96 solution supplemented with 50 pg/mL gentamycin at 18°C for 2-5 days to allow for
receptor expression.

Electrophysiological Recording: Place an oocyte in a recording chamber continuously
perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3
M KCI. Clamp the membrane potential at a holding potential of -70 mV.

Drug Application: Apply acetylcholine or SSR180711 to the oocyte by perfusing the recording
chamber with ND96 solution containing the desired concentration of the agonist.

Data Acquisition and Analysis: Record the inward currents elicited by the application of
agonists. To determine the ECso, apply increasing concentrations of SSR180711 and
measure the peak current response at each concentration. Fit the concentration-response

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

data to a sigmoidal dose-response curve. To determine the Imax, measure the maximal
current response elicited by a saturating concentration of SSR180711 and express it as a
percentage of the maximal current response elicited by a saturating concentration of
acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of SSR180711 on extracellular acetylcholine levels in the rat
brain.

Materials:

Adult male Sprague-Dawley rats (250-300 g).
e SSR180711.
e Microdialysis probes (e.g., 2 mm active membrane length).

« Atrtificial cerebrospinal fluid (aCSF): 147 mM NacCl, 3.0 mM KCl, 1.2 mM CaClz, 1.2 mM
MgClz, pH 7.4.

e High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
o Stereotaxic apparatus.
Procedure:

o Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic
apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the
animal to recover for at least 48 hours.

o Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide
cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 uL/min). Collect
dialysate samples every 20 minutes.

» Baseline and Drug Administration: After a stable baseline of acetylcholine levels is
established (typically after 2-3 hours), administer SSR180711 (3-10 mg/kg) via
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intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours post-
injection.

Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate
samples using an HPLC-ED system.

Data Analysis: Express the acetylcholine levels as a percentage of the average baseline
concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed
by post-hoc tests) to determine the significance of the effect of SSR180711.

Hippocampal Slice Electrophysiology (Long-Term
Potentiation)

Objective: To assess the effect of SSR180711 on synaptic plasticity in the rat hippocampus.

Materials:

Adult male Wistar rats (6-8 weeks old).

SSR180711.

Artificial cerebrospinal fluid (aCSF) for slicing and recording.

Vibrating microtome.

Field potential recording setup.

Bipolar stimulating electrode.

Glass recording microelectrode (2-5 MQ).

Procedure:

Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated
aCSF. Prepare 400 um thick transverse hippocampal slices using a vibrating microtome.
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
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e Recording: Transfer a slice to a recording chamber and continuously perfuse with
oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral
pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to
record field excitatory postsynaptic potentials (fEPSPs).

o Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20
minutes by delivering single pulses every 30 seconds. After establishing a stable baseline,
perfuse the slice with aCSF containing SSR180711 (0.3 uM) for 20-30 minutes.

e LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains
of 100 pulses at 100 Hz, separated by 20 seconds).

e Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

o Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage
of the average baseline slope. Compare the magnitude of LTP in the presence of
SSR180711 to that in control slices (perfused with aCSF alone).

Signaling Pathways and Experimental Workflows
Conclusion

SSR180711 is a well-characterized selective partial agonist of the a7 nAChR with high affinity
for both rat and human receptors. Its partial agonism is evident from its ability to elicit a
submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical
studies have demonstrated that SSR180711 enhances cholinergic and glutamatergic
neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase
extracellular acetylcholine levels and enhance long-term potentiation. These molecular and
cellular effects are consistent with the pro-cognitive effects of SSR180711 observed in various
animal models. The detailed experimental protocols provided in this guide offer a framework for
the further investigation and characterization of SSR180711 and other a7 nAChR modulators.
The data presented herein underscore the potential of selective a7 nAChR partial agonists as a
therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric
disorders.

 To cite this document: BenchChem. [SSR180711: A Selective a7 Nicotinic Acetylcholine
Receptor Partial Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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at: [https://www.benchchem.com/product/b1242869#ssr180711-as-a-selective-7-nachr-
partial-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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